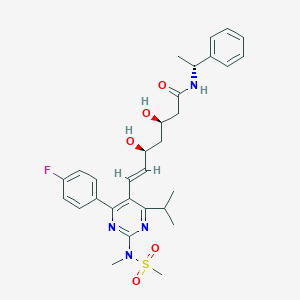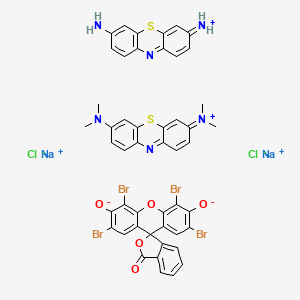![molecular formula C17H13ClF2N4O2 B13363518 N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363518.png)
N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it valuable in organic synthesis.
Biology: Researchers study its potential as a bioactive molecule, exploring its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the chlorophenyl and difluoromethoxyphenyl groups can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-N’-[3-(difluoromethoxy)phenyl]urea: This compound shares similar structural features but differs in its functional groups, leading to distinct chemical properties and applications.
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent, this compound has different reactivity and applications compared to N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide.
Uniqueness
This compound stands out due to its unique combination of a triazole ring with chlorophenyl and difluoromethoxyphenyl groups. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H13ClF2N4O2 |
|---|---|
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13ClF2N4O2/c1-23(13-4-2-3-11(18)9-13)16(25)15-21-10-24(22-15)12-5-7-14(8-6-12)26-17(19)20/h2-10,17H,1H3 |
InChI-Schlüssel |
GDSJENHASGBQCS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=CC=C1)Cl)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


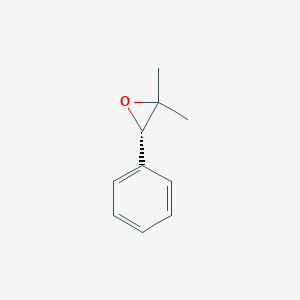
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363468.png)
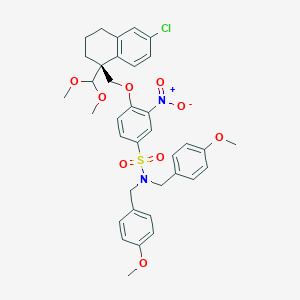
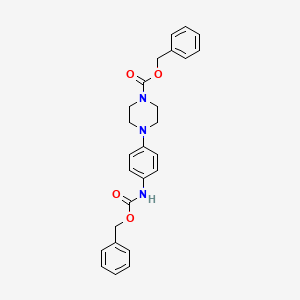
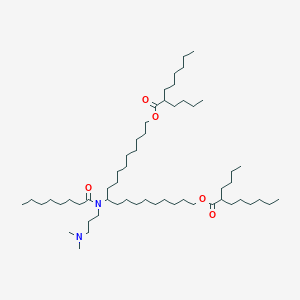

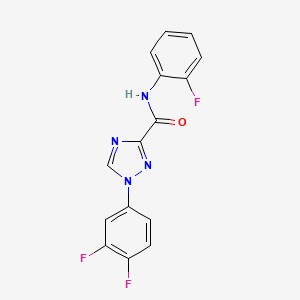
![methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate](/img/structure/B13363492.png)
![8-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13363504.png)
